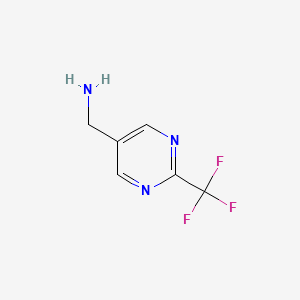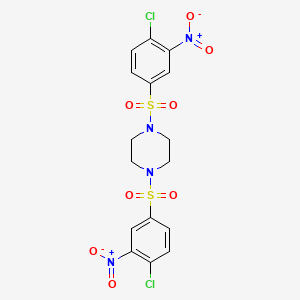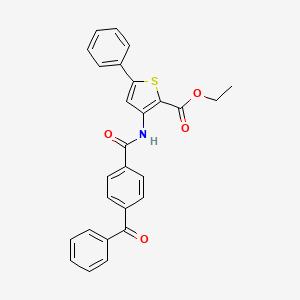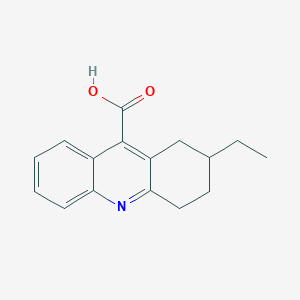![molecular formula C25H29N5O2S B2843219 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-50-5](/img/structure/B2843219.png)
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds with a benzylpiperazinyl and triazolyl moiety have been reported to exhibit significant antimicrobial activity . They interact with key proteins in microbial organisms, such as the oxidoreductase enzyme .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The benzylpiperazinyl and triazolyl moieties may play crucial roles in these interactions. Docking studies with similar compounds have shown a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death .
Pharmacokinetics
The presence of a piperazine moiety in similar compounds has been reported to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This is achieved through its interaction with key proteins in microbial organisms, disrupting their normal function and leading to cell death .
Propiedades
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(19-9-11-20(32-2)12-10-19)29-15-13-28(14-16-29)17-18-7-5-4-6-8-18/h4-12,22,31H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWMMFBZHCPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2843144.png)
![3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2843145.png)


![1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one](/img/structure/B2843149.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide](/img/structure/B2843155.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)

![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)
